N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-2-methoxyacetamide
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Description
N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-2-methoxyacetamide, also known as CPI-455, is a small molecule inhibitor that targets histone demethylases. It has been shown to have potential therapeutic applications in cancer treatment and other diseases related to epigenetic dysregulation.
Scientific Research Applications
Synthesis and Chemical Properties
- The synthesis and reactions of compounds related to "N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-2-methoxyacetamide" involve complex organic synthesis techniques. For instance, the synthesis of 2-aminobenzothiazoles derivatives showcases the type of reactions that similar compounds might undergo, such as cyclization and the formation of novel heterocyclic structures (J. Štětinová, R. Kada, & J. Leško, 1997).
- Innovative synthetic routes have been explored for the creation of aromatic methoxy and methylenedioxy substituted tetrahydro-1H-3-benzazepines, which are structurally related, demonstrating the diversity in synthetic approaches for complex molecules (B. Pecherer, R. Sunbury, & A. Brossi, 1972).
Biological Applications and Activities
- Compounds with the indazole and methoxyacetamide functionalities have been studied as receptor antagonists, demonstrating significant in vitro and in vivo activity. These findings suggest potential therapeutic applications for related compounds in treating conditions such as asthma and allergic reactions (V. Matassa et al., 1990).
- The exploration of oxazolidinone analogs, including those with acetamide groups, highlights the antimicrobial potential of such compounds. These studies provide a foundation for further investigation into the antimicrobial applications of related molecules (G. Zurenko et al., 1996).
properties
IUPAC Name |
N-[(1-cyclopentyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]-2-methoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O2/c1-21-11-16(20)17-10-14-13-8-4-5-9-15(13)19(18-14)12-6-2-3-7-12/h12H,2-11H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFTHBGPYUYPFIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NCC1=NN(C2=C1CCCC2)C3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-2-methoxyacetamide |
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